molecular formula C15H15F2N3S B10914940 4-(difluoromethyl)-3-methyl-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine

4-(difluoromethyl)-3-methyl-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10914940
M. Wt: 307.4 g/mol
InChI Key: PNRIKVXWYYEXGC-UHFFFAOYSA-N
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Description

4-(DIFLUOROMETHYL)-1-ISOPROPYL-3-METHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. This compound is characterized by the presence of a difluoromethyl group, an isopropyl group, a methyl group, and a thienyl group attached to the pyrazolo[3,4-b]pyridine core. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(DIFLUOROMETHYL)-1-ISOPROPYL-3-METHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated pyridine derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Chemistry

In chemistry, 4-(DIFLUOROMETHYL)-1-ISOPROPYL-3-METHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required .

Industry

In the industrial sector, the compound is used in the development of advanced materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality .

Mechanism of Action

The mechanism of action of 4-(DIFLUOROMETHYL)-1-ISOPROPYL-3-METHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with target proteins, enhancing binding affinity and selectivity . The compound’s unique structure allows it to modulate various biological pathways, making it a versatile tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated pyridines and pyrazolo[3,4-b]pyridines, such as:

Uniqueness

What sets 4-(DIFLUOROMETHYL)-1-ISOPROPYL-3-METHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE apart is its combination of substituents, which confer unique chemical and biological properties. The presence of the thienyl group, in particular, enhances its ability to interact with specific targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H15F2N3S

Molecular Weight

307.4 g/mol

IUPAC Name

4-(difluoromethyl)-3-methyl-1-propan-2-yl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C15H15F2N3S/c1-8(2)20-15-13(9(3)19-20)10(14(16)17)7-11(18-15)12-5-4-6-21-12/h4-8,14H,1-3H3

InChI Key

PNRIKVXWYYEXGC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(F)F)C(C)C

Origin of Product

United States

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